molecular formula C6H10O4 B1223072 2-ethyl-2-hydroxy-3-oxobutanoic acid CAS No. 3142-65-2

2-ethyl-2-hydroxy-3-oxobutanoic acid

Cat. No.: B1223072
CAS No.: 3142-65-2
M. Wt: 146.14 g/mol
InChI Key: VUQLHQFKACOHNZ-UHFFFAOYSA-N
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Description

Scientific Research Applications

2-ethyl-2-hydroxy-3-oxobutanoic acid has several scientific research applications:

Chemical Reactions Analysis

2-ethyl-2-hydroxy-3-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert it into other hydroxy acids.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-aceto-2-hydroxybutanoate involves its role as an intermediate in metabolic pathways. It is formed through the enzymatic reaction catalyzed by 2-aceto-2-hydroxybutanoate synthase. This enzyme transfers an acetaldehyde group from pyruvate to 2-oxobutanoate, forming 2-aceto-2-hydroxybutanoate and carbon dioxide . This compound then participates in further reactions in the biosynthesis of amino acids like valine and isoleucine .

Comparison with Similar Compounds

2-ethyl-2-hydroxy-3-oxobutanoic acid is similar to other hydroxy acids such as:

The uniqueness of 2-aceto-2-hydroxybutanoate lies in its specific role in the biosynthesis of branched-chain amino acids and its involvement in various metabolic pathways .

Properties

IUPAC Name

2-ethyl-2-hydroxy-3-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-3-6(10,4(2)7)5(8)9/h10H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQLHQFKACOHNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3142-65-2
Record name 2-Ethyl-2-hydroxy-3-oxobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3142-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Aceto-alpha-hydroxybutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003142652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-ethyl-2-hydroxy-3-oxobutanoic acid
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: What is the primary biological role of acetohydroxybutyrate?

A1: Acetohydroxybutyrate is a crucial intermediate in the biosynthesis of isoleucine. It is formed by the condensation of pyruvate and 2-ketobutyrate, a reaction catalyzed by the enzyme acetohydroxyacid synthase (AHAS) [, , , , , , , , ].

Q2: How does acetohydroxybutyrate interact with its target enzyme in isoleucine biosynthesis?

A2: Acetohydroxybutyrate acts as a substrate for the enzyme ketol-acid reductoisomerase (KARI). KARI catalyzes the conversion of AHB to 2,3-dihydroxy-3-methylvalerate, the next intermediate in the isoleucine biosynthetic pathway [].

Q3: What are the downstream effects of AHB accumulation in plants?

A3: Accumulation of AHB and its precursor 2-acetolactate can lead to increased production of the aroma-impact compounds 2,3-butanedione and 2,3-pentanedione. This phenomenon has been observed in yogurt bacteria, suggesting a connection between vicinal diketone formation and branched-chain amino acid biosynthesis [].

Q4: What is the molecular formula and weight of acetohydroxybutyrate?

A4: The molecular formula of acetohydroxybutyrate is C6H10O4. It has a molecular weight of 146.14 g/mol.

Q5: Are there significant differences in the properties of the stereoisomers of AHB?

A5: Yes, only the (2S)-isomer of acetohydroxybutyrate acts as a substrate for the enzyme reductoisomerase in the isoleucine biosynthetic pathway [].

Q6: Which enzyme is responsible for the formation of acetohydroxybutyrate?

A6: The enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase, catalyzes the formation of acetohydroxybutyrate from pyruvate and 2-ketobutyrate [, , , ].

Q7: What factors influence the activity and specificity of AHAS towards acetohydroxybutyrate formation?

A7: Several factors influence AHAS activity and specificity, including:

  • Isozyme Variation: Different AHAS isozymes exhibit varying specificities for 2-ketobutyrate over pyruvate as the acceptor substrate. For instance, AHAS isozyme III from Escherichia coli shows a 40-fold preference for 2-ketobutyrate, leading to preferential AHB formation [].
  • Active Site Residues: Specific amino acid residues within the AHAS active site play crucial roles in substrate binding and specificity. Mutations in these residues can significantly alter the enzyme's preference for pyruvate or 2-ketobutyrate, thus influencing AHB formation [, , , ].
  • Substrate Concentrations: The relative concentrations of pyruvate and 2-ketobutyrate can influence the ratio of acetolactate and acetohydroxybutyrate produced by AHAS. This is particularly relevant in different growth conditions where substrate availability may vary [, ].
  • Feedback Inhibition: The end products of the branched-chain amino acid pathway, including valine, leucine, and isoleucine, can inhibit AHAS activity, providing a mechanism for feedback regulation [, ].

Q8: How has computational chemistry been used to study the mechanism of acetohydroxybutyrate formation?

A8: Molecular dynamics (MD) simulations have been used to investigate the carboligation stage of the AHAS reaction, providing insights into the amino acids involved in AHB formation. These studies suggest that the HEThDP- intermediate itself may play a key role in promoting carboligation and product formation [].

Q9: How do structural modifications of acetohydroxyacid synthase inhibitors impact their activity?

A9: Structural modifications in herbicides targeting AHAS can significantly impact their inhibitory activity and selectivity. Different classes of AHAS inhibitors, such as sulfonylureas, imidazolinones, triazolopyrimidine sulfonanilides, and pyrimidyl-oxy-benzoates, exhibit varying binding affinities and inhibitory potencies depending on their chemical structures [].

Q10: Are there any specific challenges in maintaining the stability of acetohydroxybutyrate?

A10: While the provided research papers don't directly address AHB stability, its structural similarity to other α-hydroxy ketones suggests it might be susceptible to degradation under certain conditions. Further research is needed to fully characterize its stability profile.

Q11: Is there information available on the toxicological profile of acetohydroxybutyrate?

A11: The provided research primarily focuses on the biochemical and enzymatic aspects of AHB. Further studies are needed to comprehensively evaluate its toxicological profile and potential safety concerns.

Q12: What analytical methods are commonly employed to study acetohydroxybutyrate and its related enzymatic reactions?

A12: Various analytical techniques are used to study AHB and AHAS activity:

  • Spectroscopy: Circular dichroism spectroscopy and stopped-flow spectroscopy have been used to investigate the binding of substrates and inhibitors to AHAS, providing insights into the enzyme's kinetics and mechanism [, ].
  • Chromatography: High-performance liquid chromatography (HPLC) has been employed to separate and quantify acetohydroxybutyrate, acetolactate, and pyruvate in enzymatic reaction mixtures []. Additionally, gas chromatography coupled with mass spectrometry (GC-MS) has been utilized to analyze the stable isotope labeling patterns in AHB and 2,3-pentanedione, elucidating their biosynthetic pathways [].
  • NMR Spectroscopy: High-field proton nuclear magnetic resonance (NMR) spectroscopy has been used to directly monitor the reactions catalyzed by AHAS, providing valuable information about the intermediates formed during the catalytic cycle [].

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